molecular formula C8H9NO4 B11773833 Methyl 4-carbamoyl-2-methylfuran-3-carboxylate CAS No. 28921-32-6

Methyl 4-carbamoyl-2-methylfuran-3-carboxylate

Cat. No.: B11773833
CAS No.: 28921-32-6
M. Wt: 183.16 g/mol
InChI Key: GWDKQNRHOOPKEB-UHFFFAOYSA-N
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Description

Methyl 4-carbamoyl-2-methylfuran-3-carboxylate is a chemical compound belonging to the furan family Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom This particular compound is known for its unique structure, which includes a carbamoyl group and a methyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-carbamoyl-2-methylfuran-3-carboxylate can be achieved through several methods. One common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide. This reaction yields ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, which can be further converted to the desired compound through subsequent reactions .

Another method involves the condensation of acetylacetone with ethyl bromopyruvate, leading to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate. This intermediate undergoes cyclization and aromatization to produce ethyl 4-acetyl-5-methylfuran-3-carboxylate, which can be further modified to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-carbamoyl-2-methylfuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The furan ring allows for substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted furans with different functional groups.

Scientific Research Applications

Methyl 4-carbamoyl-2-methylfuran-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of methyl 4-carbamoyl-2-methylfuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the furan ring’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, potentially affecting enzyme activity and receptor binding .

Comparison with Similar Compounds

Methyl 4-carbamoyl-2-methylfuran-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

28921-32-6

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

methyl 4-carbamoyl-2-methylfuran-3-carboxylate

InChI

InChI=1S/C8H9NO4/c1-4-6(8(11)12-2)5(3-13-4)7(9)10/h3H,1-2H3,(H2,9,10)

InChI Key

GWDKQNRHOOPKEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CO1)C(=O)N)C(=O)OC

Origin of Product

United States

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